Cas no 99390-23-5 (4-Methyl-1,2,5-thiadiazole-3-carboxylic acid)

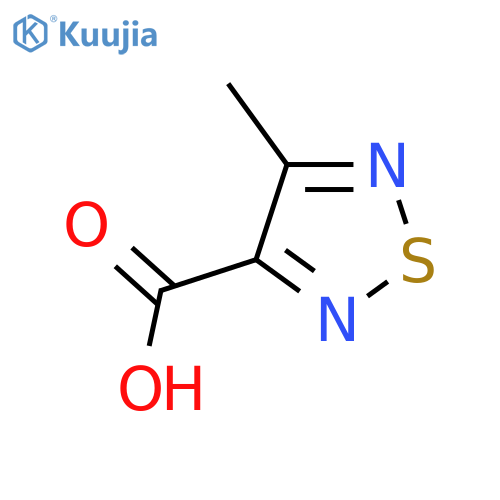

99390-23-5 structure

商品名:4-Methyl-1,2,5-thiadiazole-3-carboxylic acid

CAS番号:99390-23-5

MF:C4H4N2O2S

メガワット:144.151759147644

MDL:MFCD18804669

CID:853400

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,5-Thiadiazole-3-carboxylic acid, 4-methyl-

- 1,2,5-Thiadiazole-3-carboxylicacid,4-methyl-(9CI)

- 4-Methyl-1,2,5-Thiadiazole-3-carboxylic acid

- 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid

-

- MDL: MFCD18804669

- インチ: 1S/C4H4N2O2S/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8)

- InChIKey: UCOVZUMWLKAMJT-UHFFFAOYSA-N

- ほほえんだ: S1N=C(C(=O)O)C(C)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 130

- トポロジー分子極性表面積: 91.3

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 291.0±20.0 °C at 760 mmHg

- フラッシュポイント: 129.8±21.8 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1245921-1g |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 1g |

$500 | 2024-06-06 | |

| Chemenu | CM531271-5g |

4-Methyl-1,2,5-thiadiazole-3-carboxylicacid |

99390-23-5 | 97% | 5g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1245921-1g |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 1g |

$500 | 2025-02-19 | |

| A2B Chem LLC | AI89328-1g |

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 1g |

$340.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704545-1g |

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 98% | 1g |

¥3334.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704545-5g |

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 98% | 5g |

¥13839.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1245921-5g |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 5g |

$1995 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1245921-1g |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 1g |

$500 | 2025-03-01 | |

| abcr | AB492676-1 g |

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 1g |

€565.00 | 2023-06-13 | ||

| eNovation Chemicals LLC | Y1245921-5g |

4-methyl-1,2,5-thiadiazole-3-carboxylic acid |

99390-23-5 | 95% | 5g |

$1995 | 2024-06-06 |

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

99390-23-5 (4-Methyl-1,2,5-thiadiazole-3-carboxylic acid) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99390-23-5)4-Methyl-1,2,5-thiadiazole-3-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):1147.0